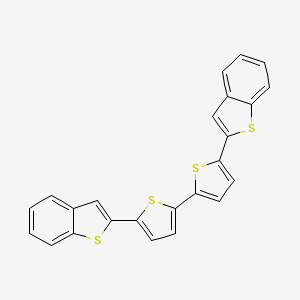
5,5'-Bis(1-benzothiophen-2-yl)-2,2'-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Bis(1-benzothiophen-2-yl)-2,2’-bithiophene is an organic compound that belongs to the family of thiophene derivatives Thiophenes are heterocyclic compounds containing sulfur and are known for their aromatic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(1-benzothiophen-2-yl)-2,2’-bithiophene typically involves the coupling of benzothiophene and bithiophene units. One common method is the Stille coupling reaction, which involves the use of a palladium catalyst to couple stannylated benzothiophene with a bithiophene derivative. The reaction conditions often include:
Catalyst: Palladium(0) or Palladium(II) complexes
Solvent: Toluene or DMF (Dimethylformamide)
Temperature: 80-120°C
Reagents: Stannylated benzothiophene, bithiophene derivative, and a base such as triethylamine
Industrial Production Methods
Industrial production methods for such compounds may involve similar coupling reactions but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5,5’-Bis(1-benzothiophen-2-yl)-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) for halogenation and alkylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with LiAlH4 can produce dihydro derivatives.
Scientific Research Applications
5,5’-Bis(1-benzothiophen-2-yl)-2,2’-bithiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the development of organic electronic devices, such as organic photovoltaics and OLEDs.
Mechanism of Action
The mechanism of action of 5,5’-Bis(1-benzothiophen-2-yl)-2,2’-bithiophene depends on its specific application. In organic electronics, its mechanism involves the transport of electrons or holes through its conjugated system. The molecular targets and pathways involved include:
Electron Transport: Facilitated by the conjugated thiophene rings.
Hole Transport: Enhanced by the presence of electron-donating groups.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler thiophene derivative with similar electronic properties.
5,5’-Bis(2-thienyl)-2,2’-bithiophene: Another thiophene derivative with different substitution patterns.
5,5’-Bis(3,4-ethylenedioxythiophene)-2,2’-bithiophene: Known for its high conductivity and stability.
Uniqueness
5,5’-Bis(1-benzothiophen-2-yl)-2,2’-bithiophene is unique due to the presence of benzothiophene units, which can enhance its electronic properties and stability compared to simpler thiophene derivatives.
Properties
CAS No. |
824956-04-9 |
|---|---|
Molecular Formula |
C24H14S4 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
2-[5-[5-(1-benzothiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1-benzothiophene |
InChI |
InChI=1S/C24H14S4/c1-3-7-17-15(5-1)13-23(25-17)21-11-9-19(27-21)20-10-12-22(28-20)24-14-16-6-2-4-8-18(16)26-24/h1-14H |
InChI Key |
AUCDNCCVMJSFBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC6=CC=CC=C6S5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















